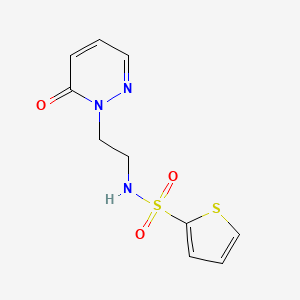

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C13H11N3O3S, and has been synthesized using various methods. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Sulfonamides, including thiophene sulfonamide derivatives, are integral in developing heterocyclic compounds due to their significant biological activities. Recent studies have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents and their reactivity towards various active methylene compounds to produce derivatives with promising biological activities (Azab, Youssef, & El-Bordany, 2013). Moreover, the development of efficient, environmentally friendly, and economic processes for preparing sulfenamides, sulfinamides, and sulfonamides through oxidative coupling of thiols and amines has been a focus of recent research, indicating a significant interest in sustainable and green chemistry approaches (Cao et al., 2021).

Antimicrobial and Antitumor Activities

Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and assessed for their in vitro activity against human tumor cell lines, showing higher activity against liver, colon, and lung cancer cell lines than standard drugs. These compounds also exhibited significant antibacterial activity, highlighting their dual potential in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017). Additionally, sulfonamide antimicrobials' oxidation by ferrate(VI) indicates a pathway for removing sulfonamides from water, converting them into less toxic byproducts, which is crucial for environmental sustainability (Sharma, Mishra, & Nesnas, 2006).

Potential in Drug Discovery

The inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes with benzo[b]thiophene 1,1-dioxide sulfonamides presents a promising area of research for cancer treatment. Some derivatives have shown potent activity and selectivity for tumor-associated isozymes over cytosolic ones, underscoring their potential in developing novel therapeutic strategies for cancer management (Innocenti et al., 2005).

Antioxidant Activity and Molecular Docking

Recent advancements in molecular docking and QSAR modeling of sulfonamide-based compounds, including thiophene sulfonamide derivatives, have been aimed at exploring their antioxidant activity and potential as significant inhibitors in various biological processes. These studies not only contribute to our understanding of these compounds' mechanisms of action but also aid in the design of more potent and selective therapeutic agents (Aziz et al., 2021).

Propiedades

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c14-9-3-1-5-11-13(9)7-6-12-18(15,16)10-4-2-8-17-10/h1-5,8,12H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJGUIYGMOHWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)

![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)

![4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594236.png)

![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)